Cinnoline-4-carbaldehyde
Overview
Description
Cinnoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring system with an aldehyde functional group at the fourth position. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and material science.
Mechanism of Action
Target of Action
Cinnoline-4-carbaldehyde is a derivative of cinnoline, a type of fused N-heterocyclic compound . These compounds are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . .
Mode of Action
It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities
Biochemical Pathways
This compound, as a cinnoline derivative, is part of a larger group of compounds known as N-heterocyclic compounds. These compounds play an essential role in natural systems and are involved in various biochemical pathways . .
Pharmacokinetics
It’s known that the development of cinnoline-based molecules contributes significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities
Action Environment
It’s known that the synthesis of cinnoline derivatives can be influenced by various factors, including the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline-4-carbaldehyde can be synthesized through various methods. One common approach involves the diazotization of 2-aminobenzaldehyde followed by cyclization. The reaction typically requires acidic conditions and a diazotizing agent such as sodium nitrite. Another method involves the cyclization of 2-aminobenzyl alcohol derivatives under oxidative conditions.
Industrial Production Methods: In industrial settings, this compound is often produced using metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the cinnoline ring system. These methods are advantageous due to their high yield and scalability.
Chemical Reactions Analysis
Types of Reactions: Cinnoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form cinnoline-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form cinnoline-4-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Cinnoline-4-carboxylic acid.
Reduction: Cinnoline-4-methanol.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Scientific Research Applications
Cinnoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Cinnoline derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some cinnoline-based compounds are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the development of dyes, pigments, and advanced materials.
Comparison with Similar Compounds
- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Cinnoline-4-carbaldehyde stands out due to its versatile reactivity and wide range of applications in various fields of research and industry.
Biological Activity
Cinnoline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Overview of Cinnoline Derivatives
Cinnoline derivatives, including this compound, are known for their broad spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds have been extensively studied for their potential therapeutic applications.
Pharmacological Activities
-
Antibacterial Activity :
Cinnoline derivatives exhibit notable antibacterial properties against various bacterial strains. For instance, studies have shown that certain cinnoline compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.Compound MIC (μg/ml) Target Bacteria This compound 12.5 E. coli Cinnoline derivative 1 25 S. aureus Cinnoline derivative 2 50 Pseudomonas aeruginosa -
Antifungal Activity :
The antifungal properties of cinnoline derivatives have also been documented, with some compounds showing efficacy against fungi such as Candida albicans and Aspergillus niger. -
Anti-inflammatory Activity :
Cinnoline derivatives have been evaluated for their anti-inflammatory effects using various in vivo models. For example, compounds have shown significant inhibition of paw edema in carrageenan-induced inflammation models. -
Anticancer Activity :
Research indicates that cinnoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives is influenced by structural modifications. The presence of substituents at specific positions on the cinnoline ring can enhance or diminish activity. For example:
- Halogen Substituents : Compounds with halogen substituents at the 6 and 7 positions often exhibit improved antibacterial and antifungal activities.
- Amino Groups : The introduction of amino groups has been linked to enhanced anti-inflammatory effects.
Case Studies
-
Study on Human Neutrophil Elastase Inhibition :
A study highlighted that certain cinnoline derivatives act as reversible competitive inhibitors of human neutrophil elastase (HNE), demonstrating an IC50 value as low as 56 nM for some compounds. Molecular docking studies provided insights into the binding interactions between these derivatives and HNE, suggesting a potential therapeutic role in inflammatory diseases . -
Antimycobacterial Activity :
Recent investigations into the antimycobacterial properties of cinnoline derivatives revealed that specific compounds exhibit effective inhibition against Mycobacterium tuberculosis. One derivative showed a minimum inhibitory concentration (MIC) of 12.5 μg/ml against drug-sensitive strains . -
Anti-inflammatory Studies :
A series of cinnoline derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results indicated that several compounds significantly reduced inflammation compared to standard anti-inflammatory drugs .
Properties
IUPAC Name |
cinnoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTZCFBTFGJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595633 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-57-8 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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